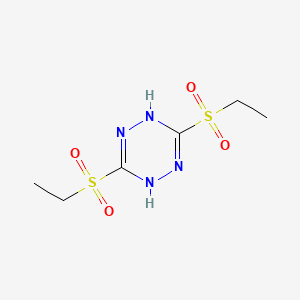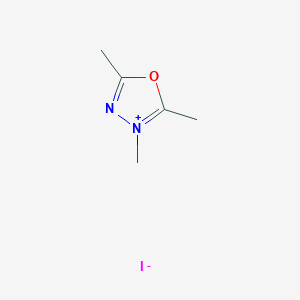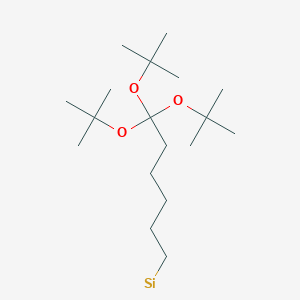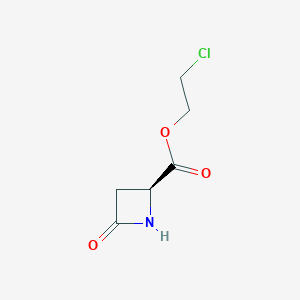
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Métodos De Preparación
The synthesis of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.
Análisis De Reacciones Químicas
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It may also affect cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3,6-Di-tert-butyl-1,4-dihydro-1,2,4,5-tetrazine: This compound has tert-butyl groups instead of ethanesulfonyl groups, leading to different chemical and physical properties.
3,6-Di-methyl-1,4-dihydro-1,2,4,5-tetrazine: The presence of methyl groups affects its reactivity and applications
Propiedades
Número CAS |
832112-49-9 |
|---|---|
Fórmula molecular |
C6H12N4O4S2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
3,6-bis(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H12N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3,(H,7,8)(H,9,10) |
Clave InChI |
LLFRRJSEIMSOQC-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)

![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)



![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)



